molecular formula C20H23N5O7S2 B13408330 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13408330
M. Wt: 509.6 g/mol
InChI Key: CQQOTVOIZVQRRM-AKZFGVKSSA-N
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Description

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various fields. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a carboxylic acid group. It is known for its potential use in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the amino group, and the formation of the bicyclic structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway for this compound, particularly involving its β-lactam ring and ester functionalities.

Reaction Conditions Products Mechanism References
β-Lactam ring opening Acidic (pH < 4) or basic (pH > 9) aqueous solutionsFormation of a carboxylic acid derivative via nucleophilic attack at the carbonyl carbon.Acidic conditions protonate the lactam oxygen, while bases deprotonate water to generate hydroxide ions.
Ester hydrolysis (tert-butyl group) Trifluoroacetic acid (TFA) in dichloromethaneRemoval of the tert-butyl protecting group, yielding a free carboxylic acid.Acid-catalyzed cleavage of the ester bond.

Key Findings :

  • The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions, which impacts the compound’s stability in biological environments .

  • The tert-butyl ester in the side chain serves as a protective group during synthesis, removable under mild acidic conditions (e.g., TFA) .

Aminolysis and Nucleophilic Substitution

The amino-thiazole group and β-lactam ring participate in nucleophilic reactions.

Reaction Reagents Products Notes References
Aminolysis of β-lactam Primary amines (e.g., methylamine)Ring-opened amide derivatives.Reaction occurs at the β-lactam carbonyl, forming a tetrahedral intermediate.
Thiazole substitution Electrophiles (e.g., alkyl halides)Alkylated thiazole derivatives.Limited reactivity due to electron-withdrawing effects of the amino group.

Key Findings :

  • Aminolysis of the β-lactam ring is a common pathway for generating derivatives with modified antibacterial activity.

  • The 2-amino-1,3-thiazol-4-yl group shows moderate reactivity toward electrophilic substitution, favoring positions ortho to the amino group .

Oxidation and Reduction

The ethenyl (vinyl) group at position 3 undergoes redox reactions:

Reaction Conditions Products Catalyst/Reagents References
Hydrogenation H₂ gas, Pd/CSaturation of the double bond to form an ethyl group.Catalytic hydrogenation at room temperature.
Epoxidation m-CPBA (meta-chloroperbenzoic acid)Formation of an epoxide at the double bond.Electrophilic addition of oxygen.

Key Findings :

  • Hydrogenation of the ethenyl group improves compound stability but may reduce antibacterial efficacy.

  • Epoxidation is stereospecific, producing a mixture of diastereomers .

Stability Under Synthetic Conditions

The compound’s stability is influenced by reaction parameters:

Parameter Effect Optimal Conditions References
Temperature Degradation above 60°CReactions performed at 0–25°C.
Solvent Polar aprotic solvents (e.g., DMF) enhance solubility.DMF or THF preferred for coupling reactions.
Light Photooxidation of the thiazole ring.Storage in amber vials under inert gas.

Synthetic Modifications

Key intermediates and derivatives synthesized from this compound include:

Derivative Modification Application References
Cephalosporin analogs Replacement of the tert-butyl ester with methyl or benzyl groups.Enhanced pharmacokinetic properties.
Prodrug forms Esterification of the carboxylic acid group.Improved oral bioavailability.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure but differs in the functional groups and biological activity.

    Cephalosporin: Another antibiotic with a similar core structure but different side chains and spectrum of activity.

    Carbapenem: A broad-spectrum antibiotic with a similar bicyclic structure but different resistance mechanisms.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile molecule for research and development.

Biological Activity

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to as BDBM88962, is a complex thiazole-based molecule with notable biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of BDBM88962 includes a thiazole moiety which is known for its biological significance. The molecular formula is C16H17N9O5S2C_{16}H_{17}N_{9}O_{5}S^{2} with a molecular weight of approximately 479.49 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

BDBM88962 has demonstrated significant antimicrobial properties against various pathogens. The presence of the thiazole ring enhances its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans42

Research indicates that derivatives of thiazole exhibit varying degrees of activity depending on their structural modifications. For instance, compounds with electron-withdrawing groups tend to enhance antibacterial activity against Pseudomonas aeruginosa and Candida species due to improved interaction with microbial targets .

Anticancer Activity

The anticancer potential of BDBM88962 has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. The thiazole moiety is crucial for its activity, with studies indicating that modifications can significantly alter potency.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
A431 (epidermoid carcinoma)23.30
Jurkat (T-cell leukemia)<10
HT29 (colorectal carcinoma)15.00

The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity, with certain configurations leading to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Burnham Center for Chemical Genomics evaluated BDBM88962 against various bacterial strains, revealing a promising profile with low MIC values indicating potent antibacterial effects .
  • Cytotoxicity Profile : In a comparative study involving multiple thiazole derivatives, BDBM88962 exhibited superior cytotoxicity against A431 cells compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .

Properties

Molecular Formula

C20H23N5O7S2

Molecular Weight

509.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H23N5O7S2/c1-5-9-7-33-17-13(16(28)25(17)14(9)18(29)30)23-15(27)12(10-8-34-19(21)22-10)24-31-6-11(26)32-20(2,3)4/h5,8,13,17H,1,6-7H2,2-4H3,(H2,21,22)(H,23,27)(H,29,30)/b24-12+/t13-,17-/m1/s1

InChI Key

CQQOTVOIZVQRRM-AKZFGVKSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Origin of Product

United States

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